N'-Nitro-1H-imidazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Nitro-1H-imidazole-1-carboximidamide is a heterocyclic compound that features an imidazole ring substituted with a nitro group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1H-imidazole using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-imidazole . This intermediate can then be reacted with cyanamide under basic conditions to form N’-Nitro-1H-imidazole-1-carboximidamide.
Industrial Production Methods: Industrial production of N’-Nitro-1H-imidazole-1-carboximidamide may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: N’-Nitro-1H-imidazole-1-carboximidamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’-Nitro-1H-imidazole-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be activated under anaerobic conditions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of N’-Nitro-1H-imidazole-1-carboximidamide is primarily related to its nitro group. Under anaerobic conditions, the nitro group can be reduced to reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with various biological targets, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
5-Nitroimidazole: Shares the nitro group but lacks the carboximidamide group.
1H-Imidazole-1-carboximidamide: Lacks the nitro group but has the carboximidamide group.
Uniqueness: N’-Nitro-1H-imidazole-1-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143969-73-7 |
---|---|
Molekularformel |
C4H5N5O2 |
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
N'-nitroimidazole-1-carboximidamide |
InChI |
InChI=1S/C4H5N5O2/c5-4(7-9(10)11)8-2-1-6-3-8/h1-3H,(H2,5,7) |
InChI-Schlüssel |
RAHPKSGJRPHILH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C(=N[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.